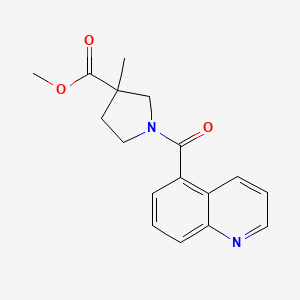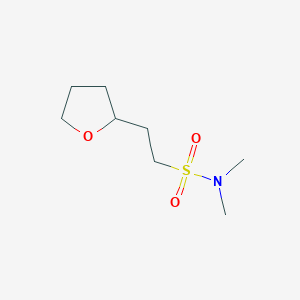![molecular formula C15H25NO B7582964 6-Bicyclo[3.1.0]hexanyl-(3-propylpiperidin-1-yl)methanone](/img/structure/B7582964.png)
6-Bicyclo[3.1.0]hexanyl-(3-propylpiperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bicyclo[3.1.0]hexanyl-(3-propylpiperidin-1-yl)methanone, also known as BPHM, is a novel compound that has been synthesized and studied for its potential applications in scientific research. This compound belongs to the class of piperidine derivatives and has a unique molecular structure that makes it an interesting candidate for further investigation. In
Wirkmechanismus
The mechanism of action of 6-Bicyclo[3.1.0]hexanyl-(3-propylpiperidin-1-yl)methanone is not yet fully understood, but it is believed to involve the modulation of dopamine signaling in the brain. 6-Bicyclo[3.1.0]hexanyl-(3-propylpiperidin-1-yl)methanone has been shown to bind to the dopamine D3 receptor with high affinity and selectivity, which may contribute to its potential therapeutic effects. Additionally, 6-Bicyclo[3.1.0]hexanyl-(3-propylpiperidin-1-yl)methanone has been found to inhibit the reuptake of dopamine, which may increase the availability of dopamine in the brain and contribute to its effects on reward and motivation.
Biochemical and Physiological Effects
6-Bicyclo[3.1.0]hexanyl-(3-propylpiperidin-1-yl)methanone has been shown to have a number of biochemical and physiological effects in animal models. It has been found to increase locomotor activity and induce stereotypic behaviors in rats, which may be related to its effects on dopamine signaling. Additionally, 6-Bicyclo[3.1.0]hexanyl-(3-propylpiperidin-1-yl)methanone has been shown to reduce the self-administration of cocaine in rats, which may be related to its potential use in the treatment of drug addiction.
Vorteile Und Einschränkungen Für Laborexperimente
6-Bicyclo[3.1.0]hexanyl-(3-propylpiperidin-1-yl)methanone has a number of advantages for lab experiments, including its high affinity and selectivity for the dopamine D3 receptor, its inhibitory effect on dopamine reuptake, and its potential therapeutic effects in the treatment of drug addiction. However, there are also some limitations to its use in lab experiments, including its relatively low solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
There are a number of future directions for research on 6-Bicyclo[3.1.0]hexanyl-(3-propylpiperidin-1-yl)methanone. One potential area of investigation is the development of more efficient and cost-effective synthesis methods for 6-Bicyclo[3.1.0]hexanyl-(3-propylpiperidin-1-yl)methanone. Additionally, further studies are needed to fully understand the mechanism of action of 6-Bicyclo[3.1.0]hexanyl-(3-propylpiperidin-1-yl)methanone and its potential therapeutic effects in the treatment of drug addiction. Other potential areas of investigation include the effects of 6-Bicyclo[3.1.0]hexanyl-(3-propylpiperidin-1-yl)methanone on other neurotransmitter systems and its potential use in the treatment of other psychiatric disorders.
Synthesemethoden
The synthesis of 6-Bicyclo[3.1.0]hexanyl-(3-propylpiperidin-1-yl)methanone was first reported by Zhang et al. in 2013. The method involves the reaction of 3-(propylpiperidin-1-yl)propan-1-one with bicyclo[3.1.0]hexan-3-one in the presence of sodium hydride and dimethylformamide. The resulting product is then purified by column chromatography to obtain 6-Bicyclo[3.1.0]hexanyl-(3-propylpiperidin-1-yl)methanone in high yield and purity. This method has been optimized and modified by other researchers to improve the yield and efficiency of the synthesis process.
Wissenschaftliche Forschungsanwendungen
6-Bicyclo[3.1.0]hexanyl-(3-propylpiperidin-1-yl)methanone has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have an affinity for the dopamine D3 receptor, which is involved in the regulation of reward and motivation. 6-Bicyclo[3.1.0]hexanyl-(3-propylpiperidin-1-yl)methanone has also been found to have an inhibitory effect on the reuptake of dopamine, which may contribute to its potential therapeutic effects. Furthermore, 6-Bicyclo[3.1.0]hexanyl-(3-propylpiperidin-1-yl)methanone has been studied for its potential use in the treatment of drug addiction, as it has been shown to reduce the self-administration of cocaine in animal models.
Eigenschaften
IUPAC Name |
6-bicyclo[3.1.0]hexanyl-(3-propylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO/c1-2-5-11-6-4-9-16(10-11)15(17)14-12-7-3-8-13(12)14/h11-14H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIENYBXBBDIKNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCCN(C1)C(=O)C2C3C2CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3-Hydroxyazetidin-1-yl)-[1-(3-methoxyphenyl)cyclopentyl]methanone](/img/structure/B7582893.png)
![5-methyl-2-(2H-triazol-4-ylsulfanylmethyl)imidazo[1,2-a]pyridine](/img/structure/B7582900.png)


![1-[2-(Oxolan-2-yl)ethylsulfonyl]pyrrolidine](/img/structure/B7582925.png)

![1-[(5-Ethylthiophen-2-yl)methyl]-3-pyridazin-3-ylurea](/img/structure/B7582931.png)
![N-[(4-bromo-1-methylpyrrol-2-yl)methyl]-N-methyl-1,2-oxazole-3-carboxamide](/img/structure/B7582935.png)
![1-[2-(Oxolan-2-yl)ethylsulfonyl]piperidine](/img/structure/B7582949.png)

![4,5-Dimethyl-2-[(1,3,5-trimethylpyrazol-4-yl)oxymethyl]-1,3-oxazole](/img/structure/B7582980.png)
![2-oxa-7-azaspiro[4.4]nonan-7-yl-(5-propyl-1H-pyrazol-3-yl)methanone](/img/structure/B7582987.png)